(S)-(Allylsulfinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(Allylsulfinyl)benzene is an organic compound with the molecular formula C9H10OS It is characterized by the presence of an allyl group attached to a sulfinyl group, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(Allylsulfinyl)benzene typically involves the oxidation of allyl sulfide derivatives. One common method is the asymmetric oxidation of allyl sulfide using chiral oxidizing agents, such as chiral sulfoxides or oxaziridines, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale oxidation processes with optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction parameters are fine-tuned to achieve efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-(Allylsulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to sulfone using strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, particularly nucleophilic substitution, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(Allylsulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-(Allylsulfinyl)benzene involves its interaction with specific molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, such as enzyme inhibition or activation, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
®-(Allylsulfinyl)benzene: The enantiomer of (S)-(Allylsulfinyl)benzene, with similar chemical properties but different biological activities due to its chirality.
Allyl sulfide: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.
Benzyl sulfoxide: Contains a benzyl group instead of an allyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an allyl and a sulfinyl group. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10OS |
---|---|
Molecular Weight |
166.24 g/mol |
IUPAC Name |
[(S)-prop-2-enylsulfinyl]benzene |
InChI |
InChI=1S/C9H10OS/c1-2-8-11(10)9-6-4-3-5-7-9/h2-7H,1,8H2/t11-/m0/s1 |
InChI Key |
RLLJHMBTZSGFAS-NSHDSACASA-N |
Isomeric SMILES |
C=CC[S@](=O)C1=CC=CC=C1 |
Canonical SMILES |
C=CCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.